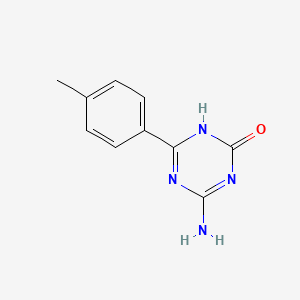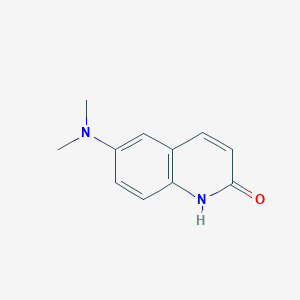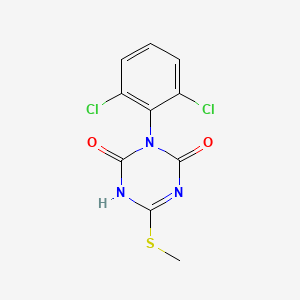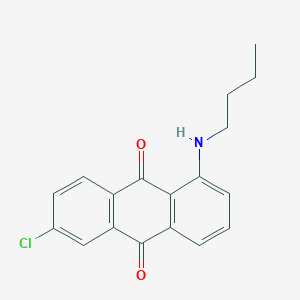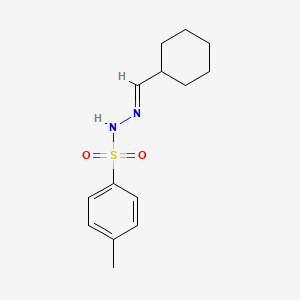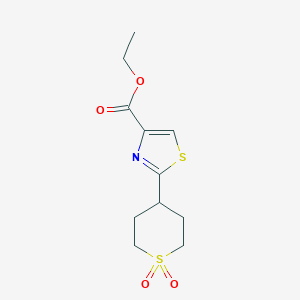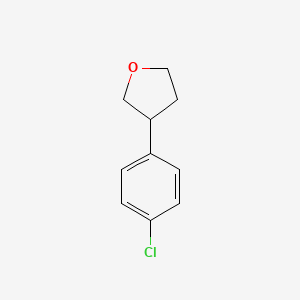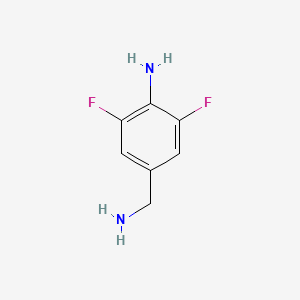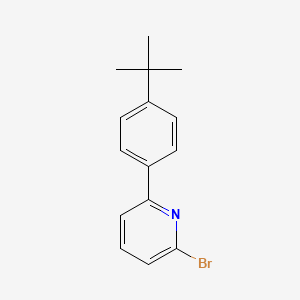
2-Methyl-1,2,3,4-tetrahydroanthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1,2,3,4-tetrahydroanthracene-9,10-dione is an organic compound with the molecular formula C15H14O2 It is a derivative of anthracene, characterized by the presence of a methyl group and a tetrahydroanthracene structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Gas Phase Fixed Bed Oxidation Method: This method involves heating the precursor compound in a vaporization chamber and mixing it with air. The mixture is then passed through an oxidation chamber containing a vanadium pentoxide catalyst at approximately 389°C.
Liquid Phase Oxidation Method: The precursor compound is dissolved in trichlorobenzene and reacted with nitric acid at 105-110°C.
Phthalic Anhydride Method: This method involves heating phthalic anhydride with benzene in the presence of a silicon-aluminum catalyst at 370-470°C.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: 2-Methyl-1,2,3,4-tetrahydroanthracene-9,10-dione can undergo oxidation reactions to form various quinone derivatives.
Reduction: This compound can be reduced to form tetrahydro derivatives, which are useful intermediates in organic synthesis.
Substitution: It can undergo substitution reactions, such as halogenation and nitration, to form halogenated and nitrated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and vanadium pentoxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst can be used.
Substitution: Halogenation can be carried out using halogens like chlorine or bromine, while nitration can be achieved using nitric acid.
Major Products
Oxidation: Quinone derivatives.
Reduction: Tetrahydro derivatives.
Substitution: Halogenated and nitrated derivatives.
Applications De Recherche Scientifique
2-Methyl-1,2,3,4-tetrahydroanthracene-9,10-dione has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Methyl-1,2,3,4-tetrahydroanthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo redox reactions, leading to the generation of reactive oxygen species, which can induce cellular responses. It may also interact with DNA and proteins, affecting their function and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
9,10-Anthraquinone: Similar in structure but lacks the tetrahydro and methyl groups.
2-Methylanthraquinone: Similar but does not have the tetrahydro structure.
2,3-Dimethyl-1,4,4a,9a-tetrahydroanthracene-9,10-dione: Similar but has an additional methyl group.
Propriétés
Numéro CAS |
29564-02-1 |
|---|---|
Formule moléculaire |
C15H14O2 |
Poids moléculaire |
226.27 g/mol |
Nom IUPAC |
2-methyl-1,2,3,4-tetrahydroanthracene-9,10-dione |
InChI |
InChI=1S/C15H14O2/c1-9-6-7-12-13(8-9)15(17)11-5-3-2-4-10(11)14(12)16/h2-5,9H,6-8H2,1H3 |
Clé InChI |
WJCQJHNUBJYFBW-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC2=C(C1)C(=O)C3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



